![molecular formula C18H27N5O3 B5672248 N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)
N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide involves multiple steps, including condensation reactions, amidation, and cyclization processes. For example, the synthesis involves the reaction of arylaldehydes, ammonium formate, and acetoacetanilide, leading to piperidine-3-carboxamides, which are further processed through reactions with hydrazine hydrate and phenylhydrazine to achieve the desired compound (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Structure Analysis
The molecular structure analysis of such compounds is crucial for understanding their interaction with biological targets. Techniques like AM1 molecular orbital method and conformational analysis are employed to identify distinct conformations and energetic stability, which are essential for predicting the compound's behavior in biological systems (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide include its interaction with cannabinoid receptors, demonstrating its potential as an antagonist or inverse agonist based on its specific molecular conformations and interactions with receptor sites (Hurst et al., 2002).
properties
IUPAC Name |
N-methyl-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-21(13-15-7-8-19-20-15)18(26)14-5-6-17(25)23(12-14)11-3-10-22-9-2-4-16(22)24/h7-8,14H,2-6,9-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHRFBSKVAUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NN1)C(=O)C2CCC(=O)N(C2)CCCN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide |
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